![molecular formula C12H11F3N2O3 B2732300 Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate CAS No. 2230807-54-0](/img/structure/B2732300.png)

Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

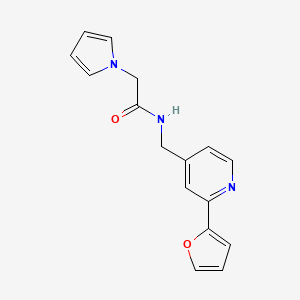

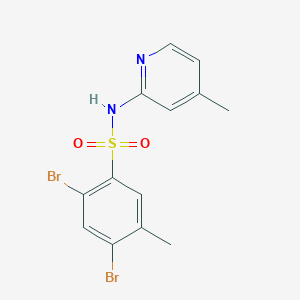

Spiro[azetidine-3,3’-indolin]-2’-one 2,2,2-trifluoroacetate is a complex organic compound that incorporates the azetidine and the indoline motifs . Spiro[azetidine-indolines] are important scaffolds in diverse bioactive compounds .

Synthesis Analysis

The synthesis of spiro[azetidine-indolines] has been achieved through various methods. One approach involves the Staudinger ketene–imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . This method has been used to synthesize a series of [azetidine-2,3′-indoline]-2′,4-diones .Molecular Structure Analysis

The molecular structure of spiro[azetidine-indolines] is characterized by the presence of a spiro ring fused at the C3 position of the indoline core . The properties of these compounds can be tuned via even insignificant changes in the molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro[azetidine-indolines] include the Staudinger ketene–imine cycloaddition . This reaction involves the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones : The copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been utilized to synthesize chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. This method provides a straightforward access to densely functionalized chiral compounds in good yields and with high enantioselectivity, underscoring their significance in asymmetric synthesis (Zhong et al., 2022).

Antibacterial and Antifungal Activities

Novel Spiro[azetidine-2,3′-indole]-2,4(1′H)-dione Derivatives : Synthesized compounds from spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione have shown significant antibacterial and antifungal activities. The structure–activity relationship studies indicate that electron withdrawing group substitutions enhance both antibacterial and antifungal properties, making these compounds potential candidates for antimicrobial agent development (Shah et al., 2011).

Green Chemical Synthesis

Green Synthesis of Spiroheterocycles : Spiroheterocycles with fused heterosystems have been synthesized using an environmentally friendly, efficient, and convenient synthesis method. This involves a sulfamic acid-catalyzed multicomponent domino reaction in an aqueous medium, highlighting the potential of these compounds in green chemistry applications (Arya & Kumar, 2011).

Potential Insecticidal Agents

Spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones as Insecticidal Agents : A one-pot green synthesis approach has been utilized to create 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones. These compounds exhibited promising insecticidal activity against Periplaneta americana, suggesting their utility in developing new insecticidal agents (Jain, Sharma, & Kumar, 2013).

Eigenschaften

IUPAC Name |

spiro[1H-indole-3,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.C2HF3O2/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;3-2(4,5)1(6)7/h1-4,11H,5-6H2,(H,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIBXOBQQBABSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2732222.png)

![N-[(3-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2732223.png)

![4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)

![7-cyclopropyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2732234.png)

![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)

![ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2732239.png)